molecular formula C17H16FNOS B7528317 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide

5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide

Cat. No. B7528317
M. Wt: 301.4 g/mol
InChI Key: WZOUELQDJPWPEM-UHFFFAOYSA-N
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Description

5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide, also known as EFPTC, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. EFPTC is a thiophene-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC activity, 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide may alter the expression of genes involved in cancer growth and inflammation. 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in protecting cells from oxidative stress.
Biochemical and Physiological Effects
5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has been found to exert various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and increase the expression of antioxidant enzymes. 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has also been found to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize using various methods, and its anticancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. However, there are also limitations to using 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide in lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

There are several future directions for research on 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide. One area of research is the development of 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential use of 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to better understand the mechanism of action of 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide and its potential therapeutic applications in various diseases.

Synthesis Methods

5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 5-ethyl-2-thiophenecarboxylic acid with propargylamine and 4-fluorobenzyl chloride. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified using column chromatography. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.

Scientific Research Applications

5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, 5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNOS/c1-3-11-19(12-13-5-7-14(18)8-6-13)17(20)16-10-9-15(4-2)21-16/h1,5-10H,4,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOUELQDJPWPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)N(CC#C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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